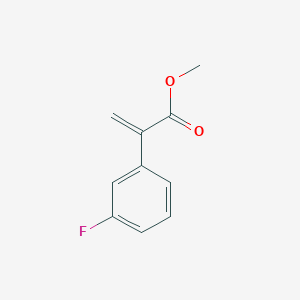

Methyl 2-(3-fluorophenyl)acrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

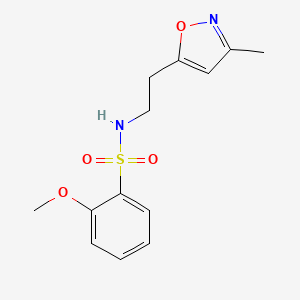

“Methyl 2-(3-fluorophenyl)acrylate” is an organic compound. It is a liquid at room temperature and has a molecular weight of 180.18 . The IUPAC name for this compound is methyl (2E)-3-(2-fluorophenyl)-2-propenoate .

Molecular Structure Analysis

The InChI code for “Methyl 2-(3-fluorophenyl)acrylate” is 1S/C10H9FO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7H,1H3/b7-6+ . This indicates that the molecule consists of a methyl ester group (COOCH3) attached to a 2-propenoate (acrylate) group, which is further substituted with a 3-fluorophenyl group .Physical And Chemical Properties Analysis

“Methyl 2-(3-fluorophenyl)acrylate” is a liquid at room temperature . It has a molecular weight of 180.18 and a predicted density of 1.165±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Fluorinated Acrylic Copolymers

Methyl 2-(3-fluorophenyl)acrylate has been utilized in the synthesis of fluorinated acrylic copolymers. These polymers are noted for their low surface tension, non-wettability by water and oil, non-adhesive nature, and antifouling properties, making them suitable for speciality coatings. Such coatings have been found to extend the protective ability against atmospheric corrosion compared to their non-fluorinated analogs (Malshe & Sangaj, 2005).

Polymorphism and Polymerizability

The compound exhibits characteristic polymorphic behaviors, which are influenced by factors such as the length of the fluorocarbon chain and the α-position methyl group. Studies on its solid-state polymerization show that the highest polymerizability is observed in crystal forms that exist in the highest temperature regions (Fujimori, Saitoh, & Shibasaki, 1999).

Synthesis of Intermediates for Biologically Active Compounds

It has been used as a key intermediate in synthesizing biologically active compounds, including anticancer drugs. The efficient synthesis methodologies developed for such intermediates are important for the pharmaceutical industry (Zhang, Duan, Xiong, Zhuang, & Tang, 2019).

Copolymerization and Surface Functionalization

Methyl 2-(3-fluorophenyl)acrylate has been used in the copolymerization process and surface functionalization. Such polymers, especially when combined with methyl methacrylate, demonstrate substantial migration of the fluorocarbon component to the surface of the film, altering its properties (Stoeber, Sustic, Simonsick, & Vogl, 2000).

Polymerization of Cyclic Monomers

It also plays a role in the polymerization of cyclic monomers. The radical homopolymerization of such monomers, including methyl 2-(3-fluorophenyl)acrylate, leads to polymers with unique properties, such as a high glass transition temperature, which is significant for materials science (Moszner, Zeuner, Fischer, Rheinberger, Meijere, & Bagutski, 2003).

Advanced Polymer Synthesis

The synthesis of advanced polymers using methyl 2-(3-fluorophenyl)acrylate as a building block has been explored. These polymers find applications in various fields, including lithography, molecularly imprinted polymers, optics, adsorbents, polymer electrolyte membranes for fuel cells, and nanocomposites (Patil & Améduri, 2013).

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl 2-(3-fluorophenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-7(10(12)13-2)8-4-3-5-9(11)6-8/h3-6H,1H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISXDQAHDYDIMMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)C1=CC(=CC=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(3-fluorophenyl)acrylate | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-methyl-2-oxopyridine-3-carboxamide](/img/structure/B2444847.png)

![3,4,5-triethoxy-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2444851.png)

![(3Z)-3-[(4-chloro-3-nitrophenyl)methylidene]-1-methylindol-2-one](/img/structure/B2444852.png)

![N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2444855.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2444858.png)

![3-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/no-structure.png)

![1-[4-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone](/img/structure/B2444865.png)

![1-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-[3-(pyrrolidin-1-ylsulfonyl)pyridin-2-yl]piperazine](/img/structure/B2444867.png)